molecular formula C17H17Cl2NO2 B5760356 N-(2,5-dichlorophenyl)-2-(4-isopropylphenoxy)acetamide

N-(2,5-dichlorophenyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B5760356
M. Wt: 338.2 g/mol
InChI Key: PPRPTSUHFPMWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2-(4-isopropylphenoxy)acetamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a potent inhibitor of cyclooxygenase (COX), an enzyme that plays a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.

Mechanism of Action

Diclofenac works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By inhibiting COX, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-1 and COX-2, which are enzymes involved in the synthesis of prostaglandins. It has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the inflammatory response. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Diclofenac is widely used in laboratory experiments due to its potent anti-inflammatory and analgesic properties. It is relatively easy to synthesize and is readily available. However, Diclofenac has some limitations in laboratory experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by a number of factors, including pH, temperature, and the presence of other drugs.

Future Directions

There are several future directions for research on Diclofenac. One area of research is the development of new formulations of Diclofenac that can be administered orally or topically. Another area of research is the investigation of the mechanisms underlying the anti-inflammatory and analgesic effects of Diclofenac. This includes the study of the interactions between Diclofenac and other signaling pathways involved in inflammation and pain. Finally, there is a need for further research on the safety and efficacy of Diclofenac, particularly in vulnerable populations such as the elderly and those with pre-existing medical conditions.

Synthesis Methods

The synthesis of Diclofenac involves the reaction of 2,5-dichloroaniline with 4-isopropylphenol to form the intermediate 2-(2,5-dichlorophenylamino)phenol. This intermediate is then reacted with chloroacetyl chloride to form N-(2,5-dichlorophenyl)-2-(4-isopropylphenoxy)acetamide.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been used in the treatment of postoperative pain, menstrual pain, and migraine headaches.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-11(2)12-3-6-14(7-4-12)22-10-17(21)20-16-9-13(18)5-8-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRPTSUHFPMWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

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